

Inter-laboratory comparison of results using Diphenylmethane-d2

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Compound of Interest

Compound Name: Diphenylmethane-d2

Cat. No.: B13828878

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An Inter-laboratory Comparison of **Diphenylmethane-d2** as an Internal Standard in Quantitative Analysis

This guide provides a comparative analysis of the performance of **Diphenylmethane-d2** as an internal standard in the quantitative determination of an analyte by gas chromatography-mass spectrometry (GC-MS). The data presented is from a hypothetical inter-laboratory study designed to assess the reproducibility and accuracy of results across different research facilities. This document is intended for researchers, scientists, and drug development professionals who utilize internal standards in their analytical workflows.

Introduction to Diphenylmethane-d2 as an Internal Standard

Diphenylmethane-d2 (DPM-d2) is a deuterated form of diphenylmethane. Its chemical and physical properties are nearly identical to its non-deuterated counterpart, allowing it to co-elute during chromatographic separation. However, its increased mass is readily distinguishable by a mass spectrometer. These characteristics make it an excellent internal standard for quantitative analysis, as it can effectively compensate for variations in sample preparation, injection volume, and instrument response.

Hypothetical Inter-laboratory Study Design

To evaluate the performance of **Diphenylmethane-d2**, a hypothetical inter-laboratory study was conducted involving five laboratories (Lab A, Lab B, Lab C, Lab D, and Lab E). Each laboratory received a set of identical samples containing a known concentration of a target analyte and was instructed to perform a quantitative analysis using **Diphenylmethane-d2** as the internal standard according to a standardized protocol.

Data Presentation: Quantitative Results

The following table summarizes the quantitative results reported by each participating laboratory. The study aimed to quantify a target analyte at a known concentration of 50 µg/mL. Each laboratory performed the analysis in triplicate.

Laboratory	Mean Measured Concentration (µg/mL)	Standard Deviation (µg/mL)	Recovery (%)	Z-Score
Lab A	49.8	1.2	99.6	-0.29
Lab B	51.5	1.5	103.0	1.01
Lab C	48.9	0.9	97.8	-1.01
Lab D	52.1	1.8	104.2	1.58
Lab E	49.5	1.1	99.0	-0.58
Overall Mean	50.36			
Overall Std Dev	1.39			

Note: Z-scores were calculated based on the overall mean and standard deviation of the reported concentrations.

Experimental Protocols

A detailed methodology was provided to each laboratory to ensure consistency in the experimental approach.

Sample Preparation

- Stock Solutions: Prepare a 1 mg/mL stock solution of the target analyte and a 1 mg/mL stock solution of **Diphenylmethane-d2** in methanol.
- Calibration Standards: Prepare a series of calibration standards by serial dilution of the analyte stock solution to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
- Internal Standard Spiking: Spike each calibration standard and the unknown samples with the **Diphenylmethane-d2** stock solution to a final concentration of 25 µg/mL.
- Extraction (if applicable): If the sample matrix is complex, perform a liquid-liquid extraction with a suitable solvent (e.g., ethyl acetate).
- Derivatization (if applicable): If the analyte requires derivatization to improve volatility or thermal stability, follow a validated derivatization protocol.

GC-MS Analysis

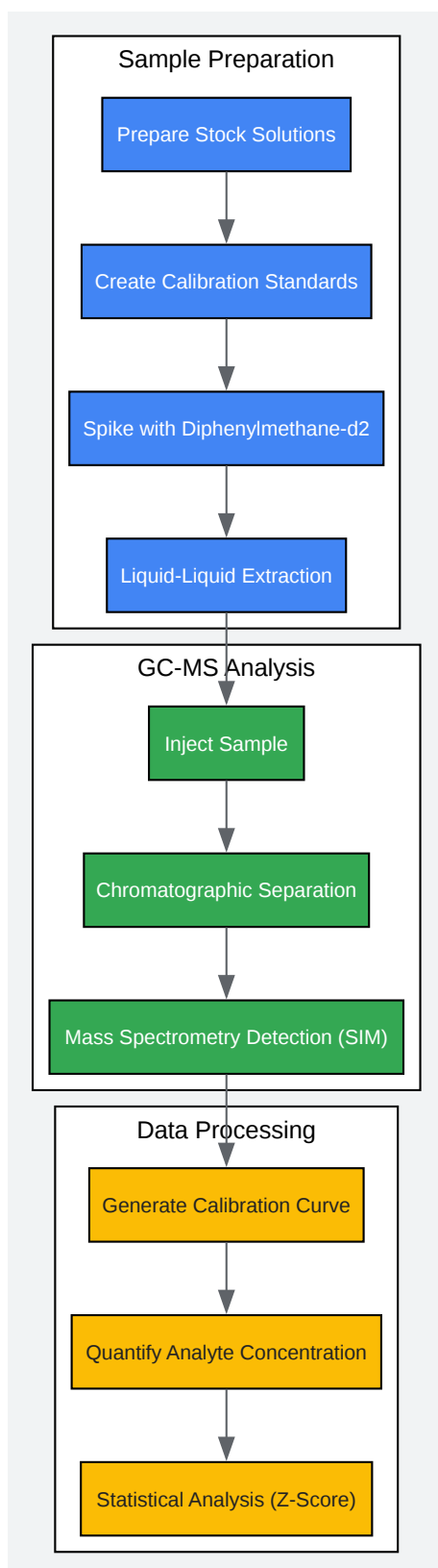
- Gas Chromatograph: Agilent 7890B GC System (or equivalent)
- Mass Spectrometer: Agilent 5977A MSD (or equivalent)
- Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
- Inlet Temperature: 250°C
- Injection Volume: 1 µL (splitless mode)
- Oven Temperature Program:
 - Initial temperature: 80°C, hold for 1 minute
 - Ramp: 15°C/min to 280°C
 - Hold: 5 minutes at 280°C
- MSD Transfer Line Temperature: 280°C
- Ion Source Temperature: 230°C

- Quadrupole Temperature: 150°C
- Ionization Mode: Electron Ionization (EI) at 70 eV
- Scan Mode: Selected Ion Monitoring (SIM)
 - Analyte Ions: (Specify characteristic m/z ions for the target analyte)
 - **Diphenylmethane-d2** Ions: m/z 170, 93, 65

Data Analysis

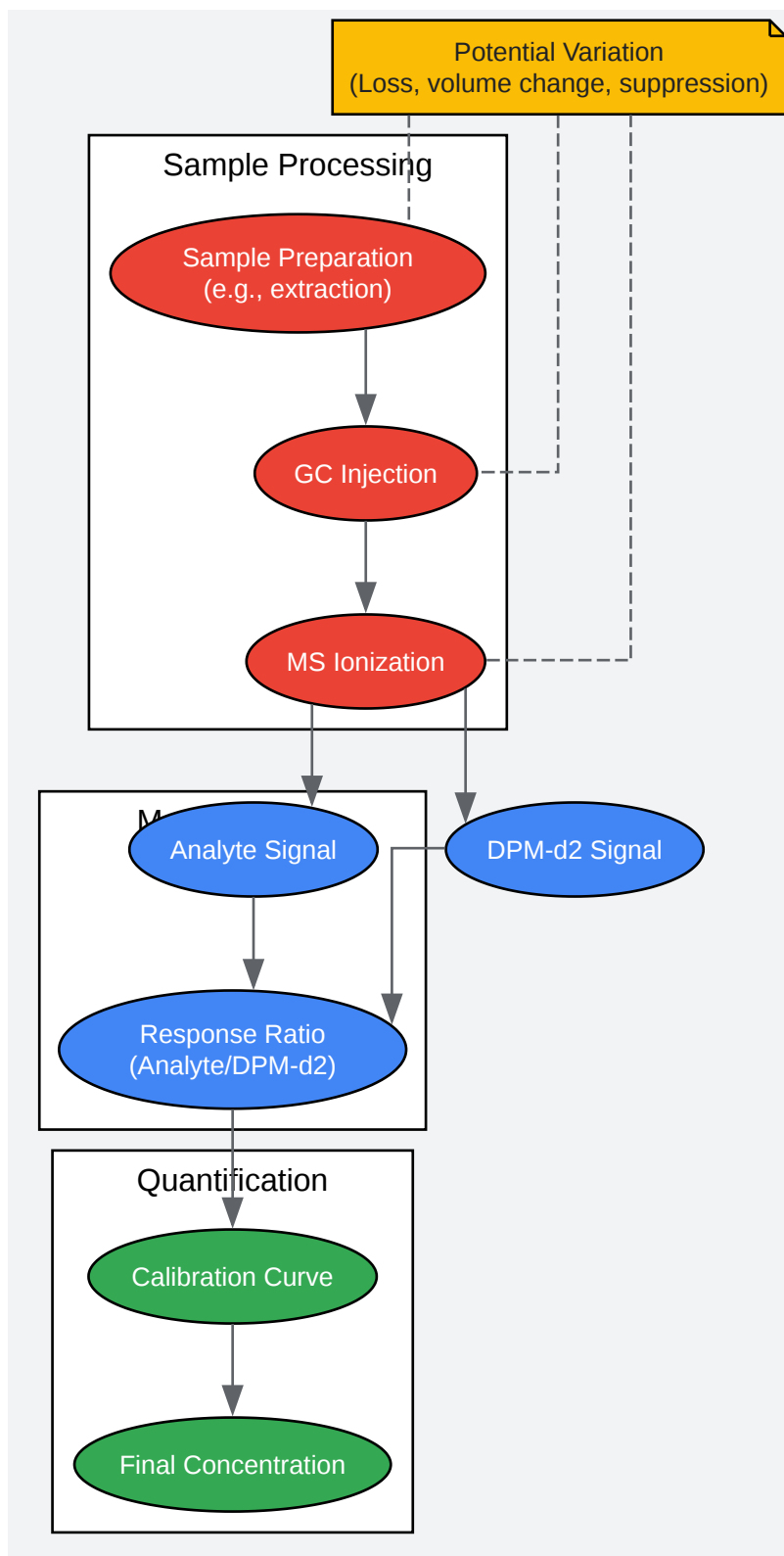
- Calibration Curve: Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard (**Diphenylmethane-d2**) peak area against the analyte concentration.
- Quantification: Determine the concentration of the analyte in the unknown samples by interpolating their analyte/internal standard peak area ratios from the calibration curve.
- Statistical Analysis: Calculate the mean, standard deviation, and recovery for the triplicate measurements. Z-scores for inter-laboratory comparison are calculated using the formula: $z = (x - \mu) / \sigma$, where x is the laboratory's mean result, μ is the overall mean of all laboratories, and σ is the standard deviation of all laboratories.

Mandatory Visualizations



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Caption: Experimental workflow for the inter-laboratory comparison study.



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